tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C13H22F2N2O2 . It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures that are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable precursor, such as a diamine, and then introduce the difluoro groups and the tert-butyl carboxylate moiety through a series of reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications that can be further utilized in various applications.
Scientific Research Applications
Tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential as a lead compound in drug discovery and development.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate
Tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate
Tert-Butyl 8-(5-(trifluoromethyl)pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate
These compounds share similar structural features but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDYHBFUQULOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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